molecular formula C5H12O5 B3028510 D-Arabinitol CAS No. 2152-56-9

D-Arabinitol

Cat. No.: B3028510
CAS No.: 2152-56-9
M. Wt: 152.15 g/mol
InChI Key: HEBKCHPVOIAQTA-QWWZWVQMSA-N
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Description

D-Arabinitol is a five-carbon sugar alcohol (pentitol) with the molecular formula C5H12O5. It is a metabolite produced by several pathogenic Candida species, including Candida albicans, Candida tropicalis, and Candida parapsilosis. This compound is commonly found in human serum and urine, and its levels can increase significantly during invasive candidiasis, making it a useful biomarker for diagnosing this fungal infection .

Mechanism of Action

Target of Action

D-Arabinitol is a sugar alcohol that is produced specifically by Candida species . It has been found to be a potent inhibitor of hepatic glycogen phosphorylase . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose, which is then used for energy production in the body.

Mode of Action

The mechanism of action for this compound involves the activation of glycogen phosphorylase kinase and subsequent inhibition of the alpha form of glycogen phosphorylase . This leads to decreased glycogen synthesis . By inhibiting this enzyme, this compound can effectively reduce the breakdown of glycogen, thereby affecting glucose levels in the body.

Biochemical Pathways

This compound affects the glycogenolysis pathway by inhibiting hepatic glycogen phosphorylase . This enzyme is responsible for the breakdown of glycogen into glucose-1-phosphate, which is then converted into glucose-6-phosphate and enters the glycolysis pathway for energy production. By inhibiting this enzyme, this compound can effectively reduce the amount of glucose produced from glycogen, thereby affecting the overall energy metabolism in the body.

Pharmacokinetics

The pharmacokinetics of this compound exhibits nonlinear characteristics following oral administration . The major distribution tissues of this compound are the gastrointestinal tract, liver, and kidney . It is mainly excreted into urine and feces, but less into bile . The prolonged half-life and greater area under the concentration-time curve of this compound have been observed, indicating that other components in the administered substance could enhance the absorption of this compound through the intestinal barrier .

Result of Action

The primary result of this compound’s action is the reduction in the breakdown of glycogen, leading to a decrease in glucose levels in the body. This can have significant implications for energy metabolism and glucose homeostasis. Additionally, a high level of this compound is indicative of Candida overgrowth, which is associated with nutrient malabsorption and immune system suppression .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other components in the administered substance can enhance the absorption of this compound through the intestinal barrier . Furthermore, the production of this compound is specific to certain Candida species, and its levels can serve as an indirect assessment for subclinical candidiasis . Therefore, the gut microbiota composition and overall health status of the individual can significantly influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Arabinitol can be synthesized through the reduction of D-arabinose using reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction typically involves dissolving D-arabinose in a suitable solvent, such as water or methanol, and then adding the reducing agent under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of yeast or bacteria are cultured in a medium containing D-arabinose, which they metabolize to produce this compound. The fermentation process is optimized for yield and purity, and the product is subsequently purified through crystallization or other separation techniques .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.

    Substitution: Halogenating agents like thionyl chloride or acylating agents like acetic anhydride.

Major Products Formed:

Scientific Research Applications

D-Arabinitol has several important applications in scientific research:

Comparison with Similar Compounds

    L-Arabinitol: The L-enantiomer of arabinitol, which has similar chemical properties but different biological activity.

    Xylitol: Another five-carbon sugar alcohol with similar structural features but different metabolic pathways and applications.

    Ribitol: A structurally related pentitol with distinct biological roles and uses.

Uniqueness of D-Arabinitol: this compound is unique due to its specific role as a biomarker for invasive candidiasis. Unlike other similar compounds, this compound’s presence and elevated levels in human body fluids are directly associated with fungal infections, making it a valuable diagnostic tool .

Properties

IUPAC Name

(2R,4R)-pentane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBKCHPVOIAQTA-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C([C@@H](CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045979
Record name D-Arabinitol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

729 mg/mL
Record name D-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

488-82-4, 2152-56-9
Record name Arabinitol, D-
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Record name Arabitol
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Record name D-Arabinitol
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Record name D-Arabinitol
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Record name Arabinitol
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Record name D-arabinitol
Source European Chemicals Agency (ECHA)
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Record name ARABINITOL, D-
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Record name ARABINITOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

101 - 104 °C
Record name D-Arabitol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000568
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

It is known from European Patent No. 421,882, of which the Applicant is proprietor, to obtain xylitol syrups having a xylitol content of 80% to 90%, the remainder being essentially composed of D-arabitol, pentitol of the natural D series of sugars. These syrups, which are not very viscous and which are particularly well adapted to the crystallization of xylitol, are obtained by microbiological conversion of glucose to D-arabitol, microbiological oxidation of D-arabitol, to D-xylulose, enzymatic isomerization of D-xylulose to D-xylose and then catalytic hydrogenation of the mixture of D-xylulose and D-xylose to xylitol and D-arabitol. These xylitol syrups, which do not contain L-arabitol or galactitol but only D-arabitol as accompanying polyol, permit easy extraction of three crops of pure xylitol crystals.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Arabinitol
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D-Arabinitol
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D-Arabinitol
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D-Arabinitol
Reactant of Route 5
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